molecular formula C20H26F3N5O3 B5036447 2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5036447
M. Wt: 441.4 g/mol
InChI Key: QSRBJBZERNMCMB-UHFFFAOYSA-N
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Description

2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a piperazine ring, an acetamide group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the acetamide group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its combination of a piperazine ring, an acetamide group, and a trifluoromethylphenyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

2-[1-[2-(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26F3N5O3/c1-26-7-9-27(10-8-26)13-18(30)28-6-5-24-19(31)16(28)12-17(29)25-15-4-2-3-14(11-15)20(21,22)23/h2-4,11,16H,5-10,12-13H2,1H3,(H,24,31)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRBJBZERNMCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)N2CCNC(=O)C2CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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